molecular formula C11H9Cl2N3O5S B239047 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Cat. No. B239047
M. Wt: 366.2 g/mol
InChI Key: KYAAWTGNEWXURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, also known as DMNI, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNI belongs to the class of nitroimidazole compounds, which have been shown to possess a range of biological activities, including antimicrobial, antiparasitic, and antitumor properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cells. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been shown to have anti-inflammatory effects, and to inhibit the production of pro-inflammatory cytokines. In addition, 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been shown to have antioxidant properties, and to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and is readily available for purchase. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been extensively studied, and its properties and activities are well characterized. However, there are also limitations to the use of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. In addition, 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole. One area of interest is the development of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole derivatives with improved properties and activities. Another area of interest is the investigation of the mechanism of action of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, and the identification of its molecular targets. In addition, there is potential for the use of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole in combination with other drugs or therapies, to enhance its efficacy and reduce toxicity. Finally, there is potential for the use of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole in clinical trials, to evaluate its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

The synthesis of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. The resulting compound is then purified by recrystallization to obtain the final product. The synthesis of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been optimized to improve yield and purity, and several modifications have been made to the reaction conditions to achieve this.

Scientific Research Applications

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been studied extensively for its potential use in scientific research. It has been shown to possess a range of biological activities, including antimicrobial, antiparasitic, and antitumor properties. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been tested against a range of microorganisms, including bacteria, fungi, and protozoa, and has been shown to be effective against several of these pathogens. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been tested against cancer cells, and has shown promising results as a potential anticancer agent.

properties

Product Name

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Molecular Formula

C11H9Cl2N3O5S

Molecular Weight

366.2 g/mol

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole

InChI

InChI=1S/C11H9Cl2N3O5S/c1-6-14-5-9(16(17)18)15(6)22(19,20)8-4-3-7(12)10(13)11(8)21-2/h3-5H,1-2H3

InChI Key

KYAAWTGNEWXURN-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.